molecular formula C16H14D7NO2 B602721 rac Propranolol-d7 CAS No. 98897-23-5

rac Propranolol-d7

Cat. No. B602721
CAS RN: 98897-23-5
M. Wt: 266.34
InChI Key:
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Description

“rac Propranolol-d7” is an anti-hypertensive, anti-anginal, and anti-arrhythmic β-AR (β-Adrenergic receptor) blocker . It is an inhibitor of β-AR (β-Adrenergic receptor), PAP, SR, and PKC . It is used in the field of neurology research .


Synthesis Analysis

The synthesis of Propranolol involves the reaction of 1-Naphthol and Isopropylamine . Efficient chemoenzymatic routes toward the synthesis of both enantiomers of adrenergic β-blockers were accomplished by identifying a central chiral building block .


Molecular Structure Analysis

The molecular formula of “rac Propranolol-d7” is C16H14D7NO2 . The molecular weight is 266.39 . The structure of Propranolol-d7 (ring-D7) can be found on ChemSpider .


Physical And Chemical Properties Analysis

The physical and chemical properties of “rac Propranolol-d7” include a molecular weight of 266.39 and a molecular formula of C16H14D7NO2 . More detailed properties are not available in the search results.

Scientific Research Applications

Clinical Diagnostics

rac Propranolol-d7: is utilized as an internal standard for quantitation of propranolol levels in patient samples using techniques like LC/MS or GC/MS . This application is crucial in clinical toxicology, diagnostic testing, and forensic analysis. The accurate measurement of propranolol is essential for monitoring therapeutic levels, ensuring patient safety, and investigating potential cases of drug misuse.

Pharmaceutical Research

In pharmaceutical research, rac Propranolol-d7 serves as a reference material in the development of new formulations . It aids in the study of drug metabolism and pharmacokinetic profiles, which are vital for understanding the drug’s behavior in the human body. This research can lead to the optimization of dosing regimens and the enhancement of drug efficacy.

Forensic Science

rac Propranolol-d7: finds its application in forensic science as a reference standard for the identification and quantification of propranolol in biological samples . This is particularly important in cases of drug-related crimes or accidental poisonings, where precise detection and measurement are required for legal proceedings.

Therapeutic Treatments

Propranolol, from which rac Propranolol-d7 is derived, is known for its therapeutic effects in treating cardiovascular diseases and conditions like anxiety and stress . It has shown promise in repurposed drug roles for rare vascular diseases due to its antiangiogenic and anti-inflammatory properties .

Biochemistry

In biochemistry, rac Propranolol-d7 is used to study the interaction of drugs with various biochemical pathways . It helps in understanding the drug’s mechanism of action at the molecular level, which is fundamental for the discovery of new therapeutic targets and the design of novel drugs.

Pharmacology

rac Propranolol-d7: plays a role in pharmacological research by helping to elucidate the drug’s effects on sodium channels, which may explain some of the therapeutic and adverse effects of propranolol . This research contributes to a deeper understanding of drug actions and interactions, paving the way for the development of safer and more effective medications.

Mechanism of Action

Biochemical Pathways

Propranolol is initially metabolized by three main pathways: ring oxidation (approximately 33% of dose), side chain oxidation (20%) and glucuronidation (17%) . Side chain oxidation is a two-step process. The first step to n-desisopropylpropranolol is catalyzed mainly by CYP1A2 with some involvement of CYP2D6 . The second step results in napthoxylactic acid .

Pharmacokinetics

Propranolol is a substrate of CYP2D6, CYP1A2, and CYP2C19, retaining potential pharmacokinetic interactions with co-administered drugs In renal and hepatic impairment, it needs a dose adjustment .

Result of Action

The molecular and cellular effects of Propranolol’s action include vasoconstriction, inhibition of angiogenic factors like vascular endothelial growth factor (VEGF) and basic growth factor of fibroblasts (bFGF), induction of apoptosis of endothelial cells, as well as down-regulation of various cellular processes . In addition, it has been shown to have suppressive effects on hyperglycemia, inflammation, and brain injury in a rat model experiencing cerebral ischemia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Propranolol. For instance, cigarette smoking induces hepatic metabolism and has been shown to increase up to 77% the clearance of propranolol, resulting in decreased plasma concentrations . Furthermore, the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio is 0.18, which means that the use of propranolol is predicted to present a low risk to the environment .

properties

IUPAC Name

1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-naphthalen-1-yloxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16/h3-9,12,14,17-18H,10-11H2,1-2H3/i1D3,2D3,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQHHHDLHHXJYJD-QLWPOVNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC2=CC=CC=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50662177
Record name 1-[(Naphthalen-1-yl)oxy]-3-{[(~2~H_7_)propan-2-yl]amino}propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

98897-23-5
Record name 1-[(Naphthalen-1-yl)oxy]-3-{[(~2~H_7_)propan-2-yl]amino}propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-naphthalen-1-yloxypropan-2-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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